(S,S)-Et-DUPHOS-Rh catalyst structure and synthesis
(S,S)-Et-DUPHOS-Rh catalyst structure and synthesis
An In-Depth Technical Guide to the (S,S)-Et-DUPHOS-Rh Catalyst: Structure, Synthesis, and Application
Introduction: A Pillar of Asymmetric Catalysis
In the landscape of enantioselective synthesis, few catalysts have achieved the prominence and utility of the rhodium complexes of the DuPhos ligand family. Developed by M.J. Burk and colleagues, these C2-symmetric bisphosphine ligands have become indispensable tools for the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide focuses on a key member of this class: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate , commonly abbreviated as [(S,S)-Et-DUPHOS-Rh(COD)]BF₄ .
This catalyst is renowned for its remarkable efficacy in asymmetric hydrogenation, consistently affording products with exceptionally high enantioselectivities (often >99% ee) and high turnover numbers for a broad array of prochiral olefins.[3] Its rigid and well-defined chiral environment, imparted by the (S,S)-Et-DUPHOS ligand, allows for predictable and precise stereochemical control, making it a cornerstone technology for the production of chiral amino acids, alcohols, and other critical building blocks for drug development.[3][4] This document provides a comprehensive technical overview of the catalyst's structure, the mechanistic principles governing its function, detailed synthesis protocols, and a practical guide to its application.
Part 1: Molecular Architecture and Mechanistic Underpinnings
A thorough understanding of the catalyst's three-dimensional structure and its catalytic cycle is paramount to its effective application and to troubleshooting unforeseen reactivity.
The Anatomy of the Catalyst
The [(S,S)-Et-DUPHOS-Rh(COD)]BF₄ complex is an air-sensitive, red-orange crystalline solid.[5] Its structure consists of four primary components, each playing a crucial role in its catalytic prowess.
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The Rhodium(I) Center: The heart of the catalyst, the rhodium atom is the site of substrate and dihydrogen coordination and activation.
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The (S,S)-Et-DUPHOS Ligand: This is the source of chirality. Its full name is 1,2-bis((2S,5S)-2,5-diethylphospholano)benzene. The C₂-symmetric design, featuring two stereogenic centers on each of the phospholane rings, creates a rigid and "chelated" chiral pocket around the rhodium center.[1][3] This defined steric environment is the primary determinant of enantioselectivity, as it forces the prochiral substrate to bind in a specific orientation.
-
The 1,5-Cyclooctadiene (COD) Ligand: The COD ligand is a labile diene that occupies two coordination sites on the rhodium center in the precatalyst. It is readily displaced by the solvent, the olefinic substrate, and molecular hydrogen upon initiation of the catalytic cycle.
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The Tetrafluoroborate (BF₄⁻) Anion: This is a weakly coordinating counter-anion. Its role is to stabilize the cationic [Rh(ligand)(diene)]⁺ complex without strongly binding to the metal center, which would inhibit catalysis. This ensures the rhodium remains highly electrophilic and catalytically active.
Below is a diagram illustrating the fundamental structure of the catalyst.
Caption: Structure of [(S,S)-Et-DUPHOS-Rh(COD)]⁺.
The Catalytic Cycle: A Tale of Reactivity
The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied. While nuances exist for different substrates, the generally accepted pathway for enamides involves the "unsaturated mechanism". A critical insight, established by Halpern and others, is that enantioselectivity is not determined by which diastereomeric catalyst-substrate adduct is more stable (the "lock-and-key" model), but rather by which one reacts faster with hydrogen.[6] Often, the less stable, minor diastereomer is vastly more reactive, funneling the reaction toward the observed major product enantiomer.[6][7]
The key steps are as follows:
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Precatalyst Activation: The COD ligand is displaced by solvent molecules and the prochiral olefin substrate.
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Substrate Coordination: The substrate coordinates to the rhodium center through both the C=C double bond and a coordinating group (e.g., the amide oxygen of an enamide). This forms two rapidly equilibrating diastereomeric adducts.
-
Oxidative Addition: This is the rate-determining and enantio-determining step. Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species. The trajectory of this addition is dictated by the chiral ligand, and the activation barrier is significantly lower for the minor, more reactive catalyst-substrate adduct.
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Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate.
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Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the saturated product and regenerating the active Rh(I) catalyst to re-enter the cycle.
Caption: The unsaturated catalytic cycle for asymmetric hydrogenation.
Part 2: Synthesis of the Catalyst System
The preparation of the active catalyst can be approached in two ways: synthesis of the stable, isolable precatalyst complex, or in situ generation immediately prior to use. Both methods rely on the initial synthesis of the chiral ligand itself. All operations must be conducted under a dry, oxygen-free inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as the phosphine ligand and the rhodium complexes are air-sensitive.
Protocol: Synthesis of the (S,S)-Et-DUPHOS Ligand
The synthesis of the ligand is a multi-step sequence that establishes the crucial stereocenters of the phospholane rings.[1]
Causality: The entire stereochemical information of the final catalyst originates from the chiral diol used in Step 1. The conversion to a cyclic sulfate in Step 2 creates a potent dielectrophile, which is necessary for the efficient double nucleophilic attack by the bis(phosphide) species in the final step, ensuring the formation of the two C-P bonds with retention of stereochemistry.
Step-by-Step Methodology:
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Preparation of (3S,6S)-octane-3,6-diol: This chiral diol is the stereochemical cornerstone. It is typically prepared via the asymmetric reduction of 3,6-octanedione using established methods.
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Formation of the Cyclic Sulfite and Oxidation to Cyclic Sulfate:
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The chiral diol (1 equivalent) is dissolved in a suitable solvent like carbon tetrachloride (CCl₄) and cooled to 0 °C.
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Thionyl chloride (SOCl₂, 1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for approximately 2 hours.[1]
-
Solvent and excess SOCl₂ are removed under reduced pressure to yield the crude cyclic sulfite.
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The crude sulfite is dissolved in a solvent mixture (e.g., acetonitrile, CCl₄, and water).
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A catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and sodium periodate (NaIO₄, 2.2 equivalents) are added. The mixture is stirred vigorously for ~2 hours.[1] This oxidation converts the sulfite to the more reactive cyclic sulfate.
-
The product is extracted, and the solvent is removed to yield the crude cyclic sulfate, which is used directly in the next step.
-
-
Formation of (S,S)-Et-DUPHOS:
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In a separate flask, 1,2-bis(phosphino)benzene is treated with a strong base like n-butyllithium in THF to generate the dilithio-1,2-phenylenebis(phosphide).
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The crude cyclic sulfate from the previous step, dissolved in THF, is added slowly to the solution of the lithiated phosphide at low temperature.
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The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched carefully with degassed methanol.
-
The solvent is removed, and the residue is extracted with an organic solvent like diethyl ether. The extracts are filtered through a plug of silica gel under inert atmosphere.
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Concentration of the solvent yields the crude (S,S)-Et-DUPHOS ligand, which can be further purified by recrystallization from methanol to afford a white crystalline solid.[1]
-
Caption: Synthetic workflow for the (S,S)-Et-DUPHOS ligand.
Protocol: Preparation of the [(S,S)-Et-DUPHOS-Rh(COD)]BF₄ Catalyst
This protocol describes the synthesis of the isolable precatalyst.
Causality: The synthesis starts with a stable Rh(I) source, Rh(COD)(acac). The acetylacetonate (acac) ligand is removed by protonolysis with HBF₄, and an additional equivalent of COD is added to form the intermediate [Rh(COD)₂]BF₄.[8] This intermediate is a cationic Rh(I) species where both COD ligands are relatively labile. The subsequent addition of the bidentate (S,S)-Et-DUPHOS ligand, a much stronger σ-donor, results in the displacement of one COD ligand to form the final, more stable product. The precipitation of the intermediate can make scale-up difficult, requiring careful solvent choice and agitation.[8]
Step-by-Step Methodology:
-
Preparation of the [Rh(COD)₂]BF₄ intermediate:
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To a Schlenk flask charged with Rh(COD)(acac) (1 equivalent), add a degassed solvent such as methyl ethyl ketone (MEK) or tetrahydrofuran (THF).[8]
-
Add tetrafluoroboric acid (HBF₄·Et₂O, ~1 equivalent) dropwise via syringe. A color change to red should be observed.
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After stirring for ~10 minutes, add 1,5-cyclooctadiene (COD, >1 equivalent). A slurry or precipitate of [Rh(COD)₂]BF₄ will form.[8] Stir this slurry for at least 30 minutes.
-
-
Ligand Exchange to Form the Final Complex:
-
To the stirred slurry of [Rh(COD)₂]BF₄, add a solution of (S,S)-Et-DUPHOS (1 equivalent) in the same solvent dropwise or add the solid ligand in portions.[8]
-
Upon addition of the phosphine ligand, the slurry should dissolve to form a clear, red-orange solution.
-
The product can be isolated by removing the solvent under reduced pressure or by precipitating it with a less polar anti-solvent (e.g., diethyl ether).
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The resulting red-orange solid can be washed with a non-polar solvent (e.g., pentane) and dried under vacuum. Recrystallization from a solvent mixture like THF/methanol can provide the catalyst in high purity.
-
Part 3: Performance and Application in Asymmetric Hydrogenation
The true measure of a catalyst is its performance in chemical transformations. The (S,S)-Et-DUPHOS-Rh system exhibits exceptional activity and enantioselectivity across a wide range of applications.[2][3][9][10]
Substrate Scope and Performance Data
The catalyst is particularly effective for the hydrogenation of substrates containing a coordinating group near the double bond, which facilitates the formation of the key catalytic intermediate.
| Substrate Class | Representative Substrate | Product | S/C Ratio | H₂ Pressure | Conversion (%) | ee (%) | Reference |
| Enamides | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 100:1 | 1 atm | >99 | >99 | [11] |
| Enamides | Methyl 2-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 500:1 | 60-90 psi | >99 | >99 | [3] |
| Enol Esters | α-(Acetyloxy)acrylate esters | α-Hydroxy esters | 500:1 | 60 psi | >95 | 93-99 | [10] |
| N-Aroylhydrazones | Various Acetophenone N-Benzoylhydrazones | Chiral Hydrazines | 100:1 | 90 psi | >95 | >90 | [2] |
Table 1: Representative Performance Data for the (S,S)-Et-DUPHOS-Rh Catalyst.
Experimental Protocol: Representative Asymmetric Hydrogenation (In Situ Method)
The in situ generation of the catalyst is often preferred for screening and smaller-scale synthesis due to its convenience.[11] This protocol details the hydrogenation of Methyl (Z)-α-acetamidocinnamate.
Causality: The in situ approach works because the formation of the Rh-phosphine complex is rapid and quantitative under the reaction conditions. Using a rhodium precursor like [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf with the ligand in a 1:1.1 ratio (slight excess of ligand) ensures that all the rhodium is converted to the active chiral catalyst before the hydrogenation begins. Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and the catalyst complex and has good hydrogen solubility.
Step-by-Step Methodology:
-
Reactor Preparation: A glass pressure vessel or a stainless-steel autoclave equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon or nitrogen.
-
Catalyst Preparation (in situ):
-
To the inerted reactor, add the rhodium precursor, for example, [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%).
-
Add (S,S)-Et-DUPHOS (0.011 mmol, 1.1 mol%).
-
Add degassed, anhydrous methanol (e.g., 5 mL) via a cannula or syringe.
-
Stir the resulting orange-red solution for 10-15 minutes to ensure complete complex formation.
-
-
Hydrogenation:
-
Add the substrate, Methyl (Z)-α-acetamidocinnamate (1.0 mmol, 100 equivalents), to the catalyst solution.
-
Seal the reactor.
-
Purge the headspace by pressurizing with H₂ gas (e.g., to 20 psi) and venting three times to remove residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 60 psi or 1 atm for this substrate).[11][3]
-
Begin vigorous stirring. The reaction is typically exothermic. Maintain the desired temperature (e.g., 25 °C).
-
-
Work-up and Analysis:
-
After the reaction is complete (typically 1-3 hours, can be monitored by TLC or a pressure drop), carefully vent the excess hydrogen.
-
Purge the reactor with argon or nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude residue.
-
The enantiomeric excess (ee) is determined by analyzing the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase column.
-
Conclusion
The [(S,S)-Et-DUPHOS-Rh(COD)]BF₄ catalyst represents a pinnacle of achievement in asymmetric catalysis. Its rational design, based on a C₂-symmetric, sterically defined phospholane backbone, provides a robust and predictable platform for highly enantioselective hydrogenations. The well-elucidated catalytic mechanism, governed by the superior reactivity of a minor catalyst-substrate diastereomer, offers a deep understanding of the source of its stereochemical control. Through well-established and reliable synthetic protocols, this powerful tool is readily accessible for applications ranging from academic research to the large-scale industrial production of life-saving pharmaceuticals. Its continued use and the foundational principles it embodies will undoubtedly inspire the next generation of asymmetric catalysts.
References
- Synthesis and Preparation of (S,S)-Ethyl-duphos: An In-depth Technical Guide. Benchchem.
- Process for preparing cationic rhodium complexes.
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- Application Notes and Protocols for High Enantioselectivity with (S,S)-Ethyl-DuPhos. Benchchem.
- Rhodium(I)
- Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid St
- 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I)
- A Comparative Guide to (S,S)- and (R,R)-Ethyl-duphos in Enantioselective Synthesis. Benchchem.
- (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98+% (S,S)-Et-DUPHOS-Rh. Strem Chemicals.
- 1,2-Bis (2S,5S)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I)
- (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98+% (S,S)-Et-DUPHOS-Rh.
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- Scope of Asymmetric C
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- Rh−DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Journal of the American Chemical Society.
- Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation.
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